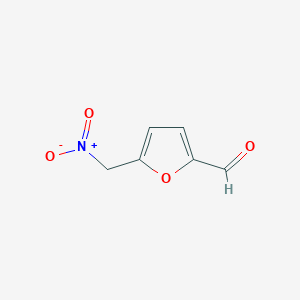
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-piperidone under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors may also be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the tetrahydropyridine moiety.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparación Con Compuestos Similares
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness: Compared to similar compounds, 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole stands out due to its unique combination of the benzothiazole and tetrahydropyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
42158-45-2 |
|---|---|
Fórmula molecular |
C12H12N2S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H12N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-5,13H,6-8H2 |
Clave InChI |
QXHYCMISCMKIRL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)



![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)



